BOC-acetamide

Description

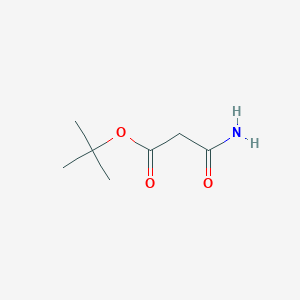

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPSWGJJMNJKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473996 | |

| Record name | BOC-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42998-54-9 | |

| Record name | BOC-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways of N Boc Protected Acetamide Transformations

Mechanistic Elucidation of N-Boc Deprotection Processes

The removal of the N-Boc protecting group from amides, including N-Boc protected acetamide (B32628), is a fundamental transformation in organic synthesis. The deprotection mechanism is highly dependent on the reaction conditions employed, with acidic hydrolysis being a common method.

Under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the deprotection of a BOC-protected amine (or amide) typically proceeds via carbamate (B1207046) hydrolysis. fishersci.co.uktotal-synthesis.com The mechanism involves the protonation of the carbamate oxygen, which triggers fragmentation into a stabilized tertiary cation (tert-butyl cation) and a carbamic acid. total-synthesis.comjk-sci.commasterorganicchemistry.com The carbamic acid intermediate is generally unstable and undergoes spontaneous decarboxylation, releasing carbon dioxide (CO2) and yielding the free amine or amide. total-synthesis.comjk-sci.commasterorganicchemistry.com The tert-butyl cation can subsequently deprotonate to form isobutene. total-synthesis.com

| Reagent | Conditions | Key Intermediate(s) | Byproducts |

| Trifluoroacetic Acid (TFA) / DCM | Room temperature | tert-butyl cation, Carbamic acid | Isobutene, CO2 |

| Hydrochloric Acid (HCl) / Organic Solvent | Room temperature | tert-butyl cation, Carbamic acid | Isobutene, CO2 |

| Oxalyl chloride / Methanol (B129727) | Room temperature, 1-4 hours | Isocyanate ester, Hydroxy-oxazolidinedione | tert-butanol, CO2, CO (possible) rsc.orgrsc.org |

| Lewis Acids (e.g., ZnBr2, CeCl3·7H2O−NaI) | Mild conditions | N-(CO2TMS) (with TMSOTf/TMSI) | tert-butyl halide, Isobutylene, Hydrogen halide lookchem.comresearchgate.net |

While strong acids like TFA and HCl are widely used, alternative milder methods have been developed, particularly for acid-sensitive substrates. For instance, oxalyl chloride in methanol has been reported as a mild reagent for N-Boc deprotection. rsc.orgrsc.orgnih.gov The proposed mechanism for oxalyl chloride-mediated deprotection involves the electrophilic character of oxalyl chloride, leading to addition reactions with the carbonyl unit of the carbamate. rsc.orgnih.gov This can form intermediates that subsequently yield an isocyanate ester and eventually the deprotected amine. rsc.org

Lewis acids, such as ZnBr2 or the CeCl3·7H2O−NaI system, can also promote N-Boc deprotection under milder conditions. lookchem.comresearchgate.net These methods often involve the formation of intermediates like N-(CO2TMS) when silyl (B83357) reagents are present, followed by solvolysis and decarboxylation. lookchem.com

It is important to note that while amides are generally less susceptible to hydrolysis than esters under acidic conditions, prolonged exposure to strong acids during N-Boc deprotection can potentially lead to cleavage of the amide bond. researchgate.net Anhydrous conditions or the use of scavengers can help mitigate this potential side reaction. researchgate.net

Reaction Mechanisms in Amidation and Coupling Reactions

N-Boc protected amides can participate in various amidation and coupling reactions, often serving as substrates or intermediates. The mechanism of these reactions depends heavily on the specific reaction type and the catalyst system employed.

In palladium-catalyzed amidation reactions, the general mechanism is believed to be analogous to amination reactions, involving an active palladium(0) catalyst species. syr.edu This catalyst undergoes oxidative insertion into an aryl halide to form a Pd(II) amido complex. syr.edu The reaction then proceeds through a ligand exchange step, which includes amide binding and deprotonation. syr.edu The exchange of the amide for the halide can occur via either an associative or dissociative mechanism. syr.edu Finally, reductive elimination of the aryl amide product regenerates the active catalyst. syr.edu The choice of ligands and reaction conditions is crucial for the success of amidation reactions involving amides compared to amines. syr.edu

N-Boc protected amines (which can be considered precursors to N-Boc amides or participate in similar coupling reactions) can also be directly converted into amides through rhodium-catalyzed coupling with arylboroxines. organic-chemistry.orgacs.org This approach bypasses the traditional deprotection-condensation sequence. acs.org The mechanism for this coupling involves the reaction of the N-Boc protected amine with the arylboroxine in the presence of a rhodium catalyst and a base like KF. acs.org While the detailed mechanism can be complex, it involves the coupling of the aryl group from the boroxine (B1236090) with the nitrogen of the carbamate. acs.org This method has been shown to be effective for both protected anilines and aliphatic amines, tolerating various functional groups. acs.org

N-Boc amides have also been explored as electrophilic partners in cross-coupling reactions, with significant advancements made in recent years. researchgate.netnih.gov These reactions often involve the activation of the amide C-N bond. researchgate.netnsf.govthieme-connect.de Palladium catalysis, particularly with N-heterocyclic carbene (NHC) ligands, has proven effective for the Suzuki-Miyaura cross-coupling of aliphatic amides, including those with N,N-Boc/pym activation. nsf.gov The mechanism in such cases involves the oxidative addition of the palladium catalyst into the amide N-C(O) bond, followed by transmetalation with the organoboron coupling partner and subsequent reductive elimination to form the new C-C bond. nsf.govrsc.org Ground-state destabilization of the amide bond, such as through twisting, can play a key role in facilitating the oxidative addition step. nsf.gov

Studies on Stereochemical Control and Diastereoselectivity in Asymmetric Transformations

Stereochemical control and diastereoselectivity are critical aspects of asymmetric transformations involving N-Boc protected systems. While direct studies specifically on the stereochemical control of N-Boc protected acetamide transformations are less commonly detailed in general overviews, research on related N-Boc protected amines and amides provides relevant insights.

Asymmetric transformations involving N-Boc protected imines (derived from aldehydes or ketones and N-Boc protected amines) have shown high levels of stereocontrol in reactions like the Mannich reaction and Aza-Henry reaction. rsc.org The nature of the protecting group, including N-Boc, can influence the diastereoselectivity of these reactions, often explained by specific transition states. rsc.org Chiral catalysts and ligands, such as linked-BINOL complexes or palladium(II) complexes with chiral phosphine (B1218219) ligands (e.g., (R)-segphos, BINAP), have been successfully employed to achieve high enantioselectivities and diastereoselectivities in the addition of nucleophiles to N-Boc imines. rsc.org

Studies on asymmetric 1,2-carbamoyl rearrangements of lithiated chiral oxazolidine (B1195125) carbamates, which are structurally related to N-Boc protected systems, have demonstrated excellent diastereoselectivity. nih.gov The deprotonation of these carbamates with an organolithium reagent followed by rearrangement provides α-hydroxy amides with high stereochemical control. nih.gov The stereoelectronic effect of the chiral auxiliary (oxazolidine ring) and the carbamate group are proposed to direct the asymmetric deprotonation and subsequent rearrangement. nih.gov

In the context of palladium-catalyzed reactions, the use of specific ligands can influence the stereochemical outcome. While not specifically focused on N-Boc acetamide, palladium-catalyzed cross-couplings involving cyclic enecarbamates (N-Boc protected) have shown excellent stereoselectivity. researchgate.net

Diastereoselectivity has also been observed in reactions of N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannanes with aldehydes, yielding N-protected β-amino alcohols with varying diastereomeric ratios depending on the aldehyde and reaction conditions. acs.org

Mechanistic Features of Palladium-Catalyzed Reactions Involving N-Boc Systems

Palladium catalysis plays a significant role in the functionalization and transformation of organic molecules containing N-Boc protected groups, including amides. The mechanistic features of these reactions are diverse and depend on the specific reaction type (e.g., cross-coupling, C-H functionalization).

A general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk In the context of N-Boc amides, palladium catalysts can activate the relatively stable amide C-N bond, which is often the rate-limiting step due to the resonance stabilization of the amide. nsf.govthieme-connect.de Strategies to overcome this barrier include using specific ligands and inducing ground-state destabilization of the amide bond. nsf.gov

In palladium-catalyzed decarbonylative cross-coupling of amides, the mechanism can involve oxidative addition into the N-C(O) bond, followed by decarbonylation and then transmetalation and reductive elimination. rsc.org Density functional theory (DFT) studies have been used to support these proposed mechanisms and understand the selectivity for N-C(O) bond activation. rsc.org

Palladium catalysis has also been applied to C-H functionalization reactions of N-Boc protected amines and amides. nih.gov For example, palladium-catalyzed acetoxylation of methyl groups in Boc-protected N-methylamine derivatives has been reported. nih.gov The proposed mechanism involves amide-directed C-H activation, oxidation of Pd(II) to Pd(IV), and subsequent C-O bond formation through reductive elimination or nucleophilic displacement. nih.gov

The choice of palladium source, ligands, and reaction conditions are critical for controlling the activity, selectivity, and mechanism of these transformations. syr.eduwhiterose.ac.uk

Rearrangement Studies of N-Boc-Acylamide Derivatives

Rearrangement reactions of N-Boc-acylamide derivatives have been observed, particularly under basic conditions. One notable type of rearrangement involves the migration of an acyl group from nitrogen to carbon.

N-Boc-acylamide derivatives, especially those with benzyl (B1604629) or amino acid ester substituents, have been found to undergo acyl nitrogen to carbon migration when treated with strong bases like lithium diisopropylamide (LDA). rsc.orgrsc.org This rearrangement can lead to the formation of α-aminoketones. rsc.orgrsc.org The mechanism likely involves deprotonation adjacent to the carbonyl group, followed by intramolecular attack on the Boc-protected amide carbonyl and subsequent rearrangement. rsc.orgrsc.org

| Starting Material Type | Base Used | Product Type | Observation |

| Boc-derivatives of benzyl amides | Excess Lithium diisopropylamide (LDA) | α-aminoketones | Fast acyl nitrogen to carbon migration at -78 °C rsc.orgrsc.org |

| Boc-derivatives of amino acid esters | Excess Lithium diisopropylamide (LDA) | α-aminoketones | Fast acyl nitrogen to carbon migration at -78 °C rsc.orgrsc.org |

| Benzyl-substituted Boc2-derivatives | Strong base | Boc-phenylglycine tert-butyl esters | Rearrangement observed rsc.orgrsc.org |

Studies have shown that chiral N-Boc(Bz)-α-benzyl amine can undergo this rearrangement with good enantioselectivity. rsc.orgrsc.org The rearrangement of benzyl-substituted Boc2-derivatives under basic conditions can yield Boc-phenylglycine tert-butyl esters, with the enantiomeric excess being dependent on the solvent. rsc.orgrsc.org

These rearrangement studies highlight the influence of the N-Boc group and the reaction conditions on the reactivity and transformation pathways of acylamide derivatives.

Advanced Spectroscopic and Computational Characterization of N Boc Acetamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C)

NMR spectroscopy is a fundamental tool for determining the structure of organic compounds, including N-Boc acetamide (B32628). Both 1H and 13C NMR provide detailed information about the types of atoms present, their chemical environment, and their connectivity within the molecule.

For N-Boc acetamide (tert-butyl N-acetylcarbamate), characteristic signals are expected in the 1H and 13C NMR spectra corresponding to the tert-butyl group and the acetyl group, as well as the NH proton. While specific data for N-Boc acetamide was not extensively detailed in the search results, related N-Boc protected compounds and acetamide derivatives show typical chemical shifts jst.go.jpmdpi.comrsc.orgchemicalbook.comhmdb.cachemicalbook.com.

In 1H NMR, the nine protons of the tert-butyl group typically appear as a singlet in the range of 1.4-1.5 ppm due to their equivalent environment mdpi.comrsc.org. The three protons of the acetyl methyl group are also expected to give a singlet, likely in the range of 2.0-2.5 ppm, characteristic of a methyl group adjacent to a carbonyl. The NH proton is typically observed as a broad singlet, the chemical shift of which can vary depending on concentration and solvent due to hydrogen bonding jst.go.jp.

In 13C NMR, distinct signals are observed for each unique carbon environment. The tert-butyl group will show a signal for the quaternary carbon attached to oxygen (around 80-85 ppm) and a signal for the three equivalent methyl carbons (around 28-29 ppm) mdpi.comrsc.org. The carbonyl carbon of the carbamate (B1207046) group is expected at around 150-155 ppm, while the carbonyl carbon of the acetyl group will appear further downfield, typically around 170-175 ppm jst.go.jp. The methyl carbon of the acetyl group is usually found around 20-25 ppm jst.go.jp.

Table 1 provides anticipated NMR data ranges for key functional groups in N-Boc acetamide based on related compounds.

| Functional Group | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃C- | 1.4 - 1.5 (s) | 28 - 29 |

| tert-Butyl C(CH₃)₃ | - | 80 - 85 |

| Acetyl CH₃CO- | 2.0 - 2.5 (s) | 20 - 25 |

| Acetyl C=O | - | 170 - 175 |

| Carbamate C=O | - | 150 - 155 |

| N-H | Varies (br s) | - |

Note: These are anticipated ranges based on similar compounds and may vary slightly depending on solvent and specific molecular environment. This table is intended to be interactive.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. MS provides information about the mass-to-charge ratio (m/z) of ions, while HRMS offers high accuracy, allowing for the determination of the exact molecular formula.

For N-Boc acetamide (C7H13NO3), the calculated monoisotopic mass is 143.0895 Da. In electron ionization (EI) mass spectrometry, fragmentation patterns can provide structural information. The loss of the tert-butyl group (C4H9, 57 Da) is a common fragmentation pathway for Boc-protected compounds, leading to a fragment ion at m/z 86. The loss of the acetyl group (C2H3O, 43 Da) or the carbamate portion can also occur.

Electrospray ionization (ESI) is another common ionization technique, often yielding protonated ([M+H]+), deprotonated ([M-H]-), or adduct ions (e.g., [M+Na]+). HRMS data confirms the elemental composition by providing a highly accurate m/z value that can be matched to a theoretical mass for a specific molecular formula jst.go.jpmdpi.comrsc.orgrsc.org. For instance, a calculated mass for [M+H]+ of C7H14NO3 would be 144.0974 Da.

Table 2 summarizes expected MS data for N-Boc acetamide.

| Ion Type | Expected m/z (for C₇H₁₃NO₃) | Notes |

| [M]+ | 143.0895 | Molecular ion (less common in ESI) |

| [M+H]+ | 144.0974 | Protonated molecule (common in ESI) |

| [M-H]- | 142.0817 | Deprotonated molecule (common in ESI) |

| [M+Na]+ | 166.0793 | Sodium adduct (common in ESI) |

| [M-C₄H₉]+ | 86.0390 | Fragment from loss of tert-butyl group |

| [M-C₂H₃O]+ | 100.0655 | Fragment from loss of acetyl group |

Note: These are expected values and fragmentation patterns may vary depending on ionization method and instrument parameters. This table is intended to be interactive.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. Characteristic absorption bands in the infrared spectrum correspond to specific functional groups.

For N-Boc acetamide, key functional groups include the amide N-H, the carbonyl groups (carbamate C=O and acetyl C=O), and C-H stretches. Expected IR absorption ranges include:

N-H stretching: Typically observed as a band around 3300-3450 cm⁻¹ orientjchem.org.

Carbonyl stretching (C=O): Two distinct bands are expected for the two different carbonyl groups. The carbamate C=O stretch is usually found around 1700-1730 cm⁻¹, while the acetyl C=O stretch appears at a slightly higher frequency, around 1730-1750 cm⁻¹ jst.go.jp.

C-H stretching: Aliphatic C-H stretches (from the tert-butyl and methyl groups) are expected in the range of 2850-2990 cm⁻¹.

Amide II band (N-H bending coupled with C-N stretching): Typically observed around 1500-1550 cm⁻¹.

C-O stretching (ester linkage in carbamate): Expected around 1200-1300 cm⁻¹.

Specific IR data for a related compound, phenyl N-acetylcarbamate, showed bands at 3255, 3195, 3006, 1768, 1530, and 1174 cm⁻¹ jst.go.jp. While not identical to N-Boc acetamide, this provides an indication of expected amide and carbonyl stretches. Another source mentions amide C=O stretch around 1650 cm⁻¹ for a related acetamide derivative .

Table 3 lists anticipated IR absorption bands for N-Boc acetamide.

| Functional Group | Expected IR Absorption (cm⁻¹) | Notes |

| N-H stretch | 3300 - 3450 | |

| C=O stretch (Carbamate) | 1700 - 1730 | |

| C=O stretch (Acetyl) | 1730 - 1750 | Higher frequency than carbamate C=O |

| C-H stretch (Aliphatic) | 2850 - 2990 | |

| Amide II band | 1500 - 1550 | N-H bending + C-N stretching |

| C-O stretch (Ester) | 1200 - 1300 |

Note: Actual values may vary depending on the physical state of the sample (solid, liquid, solution) and hydrogen bonding interactions. This table is intended to be interactive.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a technique used to determine the arrangement of atoms in a crystalline solid. Single-crystal XRD provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and packing arrangements. Powder XRD can be used to identify crystalline phases and determine unit cell parameters.

A study on the crystal structure of tert-butyl N-acetylcarbamate (N-Boc acetamide) determined its solid-state structure nih.gov. The crystal structure revealed that the molecules form dimers through symmetrical pairs of strong N-H···O hydrogen bonds nih.gov. These dimers are linked by an R²₂(8) ring motif nih.gov. The interactions between neighboring dimers are primarily van der Waals forces, particularly between the hydrophobic methyl groups nih.gov. Hirshfeld surface analysis indicated that the major contributions to crystal packing are from H···H contacts (42.6%) and O···H contacts (26.7%) nih.gov.

Table 4 summarizes key findings from the X-ray diffraction analysis of tert-butyl N-acetylcarbamate.

| Structural Feature | Description |

| Crystal System | Not specified in snippet |

| Space Group | Not specified in snippet |

| Unit Cell Parameters | Not specified in snippet |

| Intermolecular Forces | N-H···O Hydrogen Bonds, Van der Waals interactions |

| Hydrogen Bond Motif | R²₂(8) ring motif |

| Major Packing Contributions (Hirshfeld) | H···H (42.6%), O···H (26.7%) |

Note: Specific crystallographic parameters (crystal system, space group, unit cell dimensions) were not available in the provided search snippets but would be part of a full XRD study. This table is intended to be interactive.

Computational Chemistry Approaches

Computational chemistry methods, particularly Density Functional Theory (DFT), are valuable tools for complementing experimental data and providing deeper insights into the electronic structure, molecular geometry, and reactivity of compounds like N-Boc acetamide.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

DFT calculations are widely used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic parameters. By approximating the electron density, DFT can provide information about the lowest energy conformation of a molecule, bond lengths, bond angles, and charge distribution.

For N-Boc acetamide, DFT calculations can be used to determine its optimized 3D structure and understand the distribution of electron density. Studies on related acetamide and carbamate derivatives have utilized DFT to calculate geometric parameters and compare them with experimental XRD data, often finding good agreement eurjchem.commdpi.com. DFT can also be used to calculate properties such as dipole moment and molecular electrostatic potential (MEP) surface, which indicate the electron-rich and electron-poor regions of the molecule, influencing its interactions with other molecules mdpi.comdntb.gov.uaresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity. The HOMO represents the energy level of the most accessible electrons, while the LUMO represents the energy level of the lowest-energy orbital available to accept electrons libretexts.orgjoaquinbarroso.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity mdpi.comresearchgate.netsci-hub.secyberleninka.ru. A smaller gap generally suggests higher reactivity.

DFT calculations are commonly used to determine the energies and spatial distribution of HOMO and LUMO mdpi.comdntb.gov.uaresearchgate.netsci-hub.secyberleninka.ruresearchgate.net. For N-Boc acetamide, FMO analysis could reveal which parts of the molecule are most likely to donate or accept electrons in chemical reactions. Studies on other acetamide derivatives have shown that the spatial distribution of HOMO and LUMO can be related to their chemical activity and interactions researchgate.netsci-hub.secyberleninka.ru.

Table 5 presents general concepts related to DFT and FMO analysis as applied to molecular characterization.

| Computational Method | Application | Information Provided |

| DFT | Molecular structure optimization, electronic property calculation | Optimized geometry (bond lengths, angles), electron density distribution, dipole moment, MEP |

| FMO Analysis | Predicting reactivity, understanding electron transfer in reactions | HOMO energy, LUMO energy, HOMO-LUMO gap, spatial distribution of frontier orbitals |

Note: Specific calculated values for N-Boc acetamide were not available in the provided search snippets but would be generated through dedicated computational studies. This table is intended to be interactive.

Non-Covalent Interaction (NCI) and Atoms-in-Molecules (AIM) Topological Analysis

The investigation of non-covalent interactions (NCIs) is crucial for understanding the packing and stability of molecular crystals and the behavior of molecules in different environments. For tert-butyl acetylcarbamate (B3056926), crystal structure analysis provides direct evidence of intermolecular interactions. In the crystal lattice, molecules of tert-butyl acetylcarbamate form symmetrical pairs of dimers linked by strong N—H⋯O hydrogen bonds, exhibiting an R²₂(8) ring motif nih.govresearchgate.netiucr.org. These hydrogen bonds play a significant role in the primary assembly of the molecules nih.govresearchgate.netiucr.org.

While the provided literature on N-Boc acetamide specifically details Hirshfeld surface analysis and the identification of hydrogen bonds and van der Waals forces in the crystal nih.govresearchgate.netiucr.org, related studies on other carbamates and protected amides utilize AIM (Atoms-in-Molecules) or QTAIM (Quantum Theory of Atoms in Molecules) analysis to further characterize the nature and strength of both intra- and intermolecular interactions by examining the topology of the electron density researchgate.netmdpi.com. QTAIM analysis, for instance, can be used to locate bond critical points (BCPs) and bond paths, which are indicators of atomic interactions, including non-covalent ones researchgate.netmdpi.com. The electron density at the BCP can provide information about the interaction type acs.org. NCI analysis, often based on the reduced density gradient, allows for the visualization of non-covalent interactions in three-dimensional space mdpi.com. These techniques, while not explicitly detailed for N-Boc acetamide in the immediate search results, represent advanced approaches that could be applied to gain deeper insights into the subtle non-covalent forces governing its behavior in various phases.

Table 1 summarizes the major contributions to the Hirshfeld surface in crystalline tert-butyl acetylcarbamate.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H⋯H | 42.6 |

| O⋯H | 26.7 |

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, molecular interactions, and structural stability acs.org. While specific MD simulation studies focused solely on N-Boc acetamide were not found in the immediate search results, studies on related carbamate derivatives and protected peptides demonstrate the applicability and value of MD simulations for understanding similar molecular systems researchgate.netnih.govresearchgate.net.

MD simulations can be used to explore the conformational landscape of N-Boc acetamide in different environments, such as in vacuum, in solution, or within a crystal lattice. By simulating the movement of atoms over time according to classical mechanics, MD can reveal preferred conformers and the transitions between them acs.org. Studies on other carbamate derivatives have used conformational analysis based on potential energy surface (PES) scans and MD simulations to determine the most stable geometries researchgate.net.

Furthermore, MD simulations are effective in characterizing molecular interactions, including hydrogen bonding and van der Waals forces, in dynamic systems nih.govresearchgate.net. For instance, MD simulations have been used to study the interaction of carbamate derivatives with water molecules, analyzing the effect of hydrogen bonds on geometry and vibrational spectra researchgate.net. In studies of protected peptides, MD simulations have provided insights into self-assembly processes driven by hydrogen bonding patterns nih.gov. Applying MD simulations to N-Boc acetamide could therefore elucidate the strength and dynamics of the N—H⋯O hydrogen bonds observed in the crystal structure nih.govresearchgate.netiucr.org in different phases, as well as characterize its interactions with solvent molecules or other chemical species. MD simulations can also provide data on properties like radial distribution functions, which describe the likelihood of finding other atoms or molecules at certain distances, offering further details on molecular packing and interactions in solution or the solid state nih.gov. The stability of molecules and complexes can also be investigated via MD simulations researchgate.netfrontiersin.org.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules, including carbamates cabidigitallibrary.orgmdpi.comresearchgate.netchemrj.org. These calculations can provide a range of descriptors and indices that help predict chemical behavior.

DFT calculations on carbamate systems allow for the determination of electronic properties such as molecular orbital energies, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.netcabidigitallibrary.org. The energies of the HOMO and LUMO are related to a molecule's ionization potential and electron affinity, respectively, and the HOMO-LUMO gap can serve as an indicator of chemical stability researchgate.net. Studies on carbamate derivatives have used HOMO and LUMO energies to understand chemical stability researchgate.net.

Reactivity indices, derived from quantum chemical calculations, provide insights into the most probable sites for chemical reactions. The molecular electrostatic potential (MEP) surface, for example, illustrates the charge distribution and can indicate regions susceptible to electrophilic or nucleophilic attack researchgate.net. Local atomic reactivity indices, such as local softness or hardness, can also be calculated to understand the regioselectivity of reactions researchgate.netchemrj.org. DFT analysis has been applied to study the electronic structure and local atomic reactivity indices of various compounds, including carbamate insecticides and derivatives active at biological receptors, to establish relationships between electronic properties and activity cabidigitallibrary.orgchemrj.orgsemanticscholar.org. These studies highlight how electron density distribution and frontier molecular orbitals influence reactivity researchgate.netsemanticscholar.org. For N-Boc acetamide, DFT calculations could provide valuable descriptors to understand its electronic nature, predict potential reaction pathways, and analyze how the Boc protecting group influences the electronic environment and reactivity of the amide moiety.

Table 2 presents examples of quantum chemical descriptors and reactivity indices commonly obtained from DFT calculations for carbamates and related compounds.

| Descriptor/Index | Description | Relevance to Reactivity/Stability |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential around a molecule | Predicts sites for electrophilic/nucleophilic attack and interactions. |

| Local Softness/Hardness | Atomic or regional measure of reactivity/resistance to electron density change | Indicates preferred sites for local chemical interactions. |

Strategic Applications in Synthetic Organic Chemistry

N-Boc-Acetamides as Versatile Protecting Groups for Amine Functionalities

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its relatively straightforward installation and removal. N-Boc-acetamides can serve as precursors or related structures in the context of amine protection. While the Boc group is typically installed directly onto an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) organic-chemistry.orgfishersci.co.uk, the concept of N-Boc protection is highly relevant when discussing N-Boc-acetamide. The Boc group is stable to most nucleophiles and bases, allowing for orthogonal protection strategies when other base-labile groups, such as Fmoc, are present organic-chemistry.org. Cleavage of the Boc group is typically achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or HCl in organic solvents organic-chemistry.orgfishersci.co.ukrsc.orgmasterorganicchemistry.comrsc.org. Other methods for Boc deprotection include the use of Lewis acids like ZnBr₂ or mild conditions such as oxalyl chloride in methanol (B129727) or even catalyst-free conditions in hot water rsc.orgrsc.orgmdpi.comresearchgate.netsemanticscholar.org. The versatility in deprotection methods makes the Boc group, and by extension, compounds incorporating it like N-Boc-acetamide derivatives, valuable in multi-step syntheses where selective deprotection is required rsc.orgsemanticscholar.org.

Utilization as Key Intermediates in the Total Synthesis of Complex Molecules

N-Boc-acetamide structures can serve as crucial intermediates in the total synthesis of complex natural products and pharmaceuticals. The ability to selectively protect and deprotect nitrogen centers, coupled with the reactivity of the amide functionality, allows for convergent and divergent synthetic strategies. For instance, in the total synthesis of the racemate of laurolitsine, an N-Boc-protected carbamate (B1207046) derivative was generated from a cyclized imine intermediate through reduction and Boc protection. This N-Boc-protected compound was then carried through subsequent steps, including a Pd-catalyzed biaryl coupling, before the Boc group was finally removed using anhydrous ZnBr₂ to yield the target molecule mdpi.com. While this example features a Boc-protected amine rather than N-Boc-acetamide specifically, it illustrates the strategic importance of Boc-protected nitrogen intermediates in complex molecule synthesis. The introduction and removal of protecting groups like Boc are often unavoidable needs in the synthesis of complex molecular structures semanticscholar.org. Glucosamine derivatives encompassing a 2-N-benzyloxycarbonylacetamido moiety have also been described as transient intermediates in the synthesis of 2-amino targets nih.gov.

Integration of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic routes is a critical aspect of modern chemical research. This involves designing processes that reduce or eliminate the use and generation of hazardous substances. In the context of N-Boc-acetamide and Boc-protected compounds, green chemistry efforts have focused on developing environmentally benign methods for their synthesis and deprotection. For example, catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported as a chemoselective method to obtain N-Boc derivatives without side products organic-chemistry.org. Furthermore, the deprotection of N-Boc groups can be achieved using green methods such as boiling water under catalyst-free conditions rsc.orgresearchgate.netsemanticscholar.org. Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates organic-chemistry.org. These examples highlight the ongoing efforts to make the chemistry involving Boc-protected compounds, including potentially the synthesis and reactions of N-Boc-acetamide, more sustainable by minimizing the use of hazardous reagents and solvents and exploring milder reaction conditions researchgate.netacgpubs.orgscispace.comacs.org.

Future Research Directions

Exploration of Novel and Efficient Synthetic Pathways for N-Boc Acetamides

The development of new synthetic methods for the formation of N-Boc acetamides is driven by the need for greater efficiency, milder reaction conditions, and improved substrate scope. Current research is moving beyond traditional methods to explore innovative strategies that offer enhanced safety and sustainability.

One promising avenue is the development of one-pot tandem reactions that combine multiple synthetic steps, thereby reducing waste and purification efforts. For instance, a one-pot tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection has been reported to produce N-Boc protected secondary amines in excellent yields. nih.gov This approach is particularly valuable for synthesizing compounds prone to intramolecular lactamization. nih.gov

Furthermore, green chemistry principles are increasingly being applied to N-Boc protection. Research into catalyst-free and solvent-free conditions for the Boc protection of various amines has shown promise, offering an environmentally friendly alternative to conventional methods. researchgate.netnih.gov For example, a simple and eco-friendly protocol for N-Boc protection using di-tert-butyl dicarbonate (B1257347) under water-acetone catalyst-free conditions has been described, yielding the corresponding monocarbamates in excellent yields with short reaction times. nih.gov

The exploration of alternative reagents is another key area. While di-tert-butyl dicarbonate is the most common reagent for Boc protection, research into alternatives that are less hazardous or more cost-effective is ongoing. rsc.org For example, methods avoiding the use of expensive and toxic reagents are being investigated for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters. rsc.org

Future work in this area will likely focus on expanding the substrate scope of these novel methods, further reducing the environmental impact, and developing scalable processes suitable for industrial applications.

Development of Advanced Catalytic Systems for Highly Stereoselective Transformations

Achieving high stereoselectivity in reactions involving N-Boc acetamides is crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. The development of advanced catalytic systems is at the forefront of this research.

Transition-metal catalysis remains a powerful tool for asymmetric synthesis. acs.org Chiral catalysts based on metals such as ruthenium, rhodium, iridium, and palladium are continuously being developed and refined to improve enantioselectivity in a variety of transformations. nih.govsemanticscholar.org For instance, highly diastereoselective palladium-catalyzed acetoxylation of biaryls containing a chiral sulfoxide (B87167) auxiliary has been reported. nih.gov Similarly, enantioselective cobalt-catalyzed transformations have been shown to be effective for the construction of chiral heterocycles. acs.org

Organocatalysis has emerged as a complementary approach, offering metal-free alternatives for stereoselective synthesis. Chiral Brønsted acids, for example, can act as bifunctional catalysts, activating both the nucleophile and the electrophile to control the stereochemical outcome of the reaction. nih.gov This has been demonstrated in the anti-selective and highly enantioselective addition of transient enols to N-Boc-imines. nih.gov

The development of catalysts for stereoablative transformations, where a stereocenter is destroyed and then reformed with high enantioselectivity, is another active area of research. nih.gov These processes, which can be catalyzed by transition metals or organocatalysts, offer an efficient way to convert racemic starting materials into a single enantiomer of the product. nih.gov

Future research will focus on the design of more active and selective catalysts with broader substrate compatibility. The development of recyclable catalysts and catalytic systems that can operate under milder conditions will also be a priority to enhance the sustainability of these processes.

Table 1: Examples of Catalytic Systems for Stereoselective Transformations This table is interactive and allows for sorting and filtering of the data.

| Catalyst Type | Metal/Compound | Transformation | Substrate Type | Stereoselectivity |

|---|---|---|---|---|

| Transition Metal | Palladium(II) Acetate | C-H Alkenylation | Biaryls with Chiral Phosphinate | Good Diastereoselectivity |

| Transition Metal | Cobalt(II) Complex | Hetero-Diels-Alder | Dienes and Glyoxylates | Moderate Enantioselectivity (52% ee) |

| Transition Metal | Copper(I) Iodide | S-Arylation | S-Alkyl Sulfenamides | High Enantioselectivity (up to 94% ee) |

| Organocatalyst | Chiral Phosphoric Acid | Mannich Reaction | Enols and N-Boc-imines | High Enantioselectivity |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, including the synthesis and transformation of N-Boc acetamides. acs.org These computational tools can accelerate discovery by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. beilstein-journals.orgresearchgate.net

ML models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. acs.org These "forward-reaction prediction" models can help chemists to assess the feasibility of a proposed reaction and to identify potential side products. acs.org For example, neural network models trained on millions of reactions from databases like Reaxys can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation with high accuracy. nih.gov

In addition to predicting outcomes, ML can also be used to optimize reaction conditions to improve yield, selectivity, or other desired metrics. beilstein-journals.org By analyzing the relationships between reaction parameters and outcomes, ML algorithms can identify the optimal conditions for a specific transformation, reducing the need for extensive experimental screening. researchgate.net This is particularly useful for fine-tuning complex multi-component reactions.

Application of Flow Chemistry Methodologies in N-Boc Acetamide (B32628) Synthesis and Processing

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. nih.govresearchgate.net The application of flow chemistry to reactions involving N-Boc acetamides is a growing area of research that promises to make these processes more efficient and sustainable. acs.org

One of the most well-studied applications of flow chemistry in this area is the deprotection of N-Boc groups. acs.orgnih.govacs.org Thermal N-Boc deprotection can be readily achieved in continuous flow, often in the absence of an acid catalyst. acs.orgnih.gov This method allows for precise temperature control, which can enable the selective deprotection of different N-Boc groups within the same molecule. acs.orgresearchgate.net For example, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by carefully controlling the temperature in a flow reactor. acs.orgresearchgate.net High-temperature flow reactors can achieve quantitative deprotection within minutes without the need for acidic conditions or additional workup steps. acs.org

Flow chemistry is also well-suited for multi-step reaction sequences. acs.orgacs.org By connecting multiple reactors in series, it is possible to perform several synthetic steps consecutively without isolating the intermediates. acs.org This "telescoped" approach can significantly reduce reaction times and waste generation. For example, the selective deprotection of an N-Boc group can be followed immediately by a subsequent coupling reaction in a continuous flow setup. acs.org

The combination of flow chemistry with other enabling technologies, such as supported reagents and in-line purification, can lead to fully automated synthetic processes. acs.orguc.pt This not only increases throughput but also improves reproducibility and reduces the potential for human error. uc.pt

Future research in this area will likely focus on expanding the range of reactions involving N-Boc acetamides that can be performed in flow, as well as developing integrated flow systems for the synthesis of complex molecules. The use of flow chemistry is expected to play an increasingly important role in the pharmaceutical and fine chemical industries. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for N-Boc Deprotection This table is interactive and allows for sorting and filtering of the data.

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Time | Often hours | Typically minutes acs.org |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform heating nih.gov |

| Safety | Handling of large volumes of reagents | Smaller reaction volumes, improved safety uc.pt |

| Scalability | Challenging, often requires re-optimization | Straightforward by running for longer times uc.pt |

| Selectivity | Can be difficult to control | Precise control can enable high selectivity acs.org |

| Workup | Often requires aqueous extraction | Can be integrated with in-line purification acs.orguc.pt |

Q & A

Basic: What are the critical steps for synthesizing and characterizing BOC-acetamide to ensure reproducibility?

Methodological Answer:

- Synthesis Protocol : Follow a step-by-step procedure for introducing the tert-butoxycarbonyl (BOC) protecting group to acetamide. Use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via thin-layer chromatography (TLC) .

- Characterization :

- NMR Spectroscopy : Confirm BOC incorporation via <sup>1</sup>H NMR (e.g., tert-butyl protons at ~1.3 ppm) and <sup>13</sup>C NMR (carbonyl signals ~150-170 ppm) .

- HPLC Analysis : Verify purity (>95%) using reverse-phase HPLC with UV detection (λ = 220-254 nm). Include retention time and peak area consistency across batches .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]<sup>+</sup> for C7H13NO3 at 172.1 m/z) .

- Documentation : Publish full synthetic details (solvents, catalysts, reaction times) in the main manuscript; auxiliary data (e.g., TLC images, HPLC chromatograms) should be in supplementary materials .

Basic: How can researchers minimize batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality Control :

- Standardization :

Advanced: How should researchers design experiments to resolve contradictions in this compound’s stability under varying pH conditions?

Methodological Answer:

- Hypothesis Testing :

- Controlled Degradation Studies : Incubate this compound in buffers (pH 2–12) at 25°C and 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via HPLC .

- Kinetic Modeling : Calculate degradation rates (k) and half-life (t1/2) using first-order kinetics. Compare with literature to identify discrepancies .

- Root-Cause Analysis :

Advanced: What strategies are effective for interpreting conflicting NMR data on this compound’s conformational isomers?

Methodological Answer:

- Data Reconciliation :

- Collaborative Validation : Share raw NMR data (FID files) with independent labs to confirm signal assignment reproducibility .

Advanced: How can researchers optimize this compound’s solubility for in vitro bioassays without compromising stability?

Methodological Answer:

- Solvent Screening :

- Stability Metrics :

Basic: What analytical techniques are essential for confirming this compound’s identity in a multi-step synthesis?

Methodological Answer:

-

Technique Hierarchy :

Technique Purpose Key Parameters FT-IR Confirm BOC C=O stretch (~1680–1720 cm⁻¹) Resolution: 4 cm⁻¹; 32 scans <sup>1</sup>H/<sup>13</sup>C NMR Assign protons/carbons Solvent: CDCl3; Referencing: TMS HPLC-UV Purity assessment Column: C18; Flow rate: 1 mL/min HRMS Molecular formula confirmation Resolution: >30,000; Ionization: ESI+ -

Cross-Validation : Compare spectral data with published reference compounds .

Advanced: How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

- Methodological Audit :

- Experimental Refinement :

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled this compound to track reaction pathways via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.